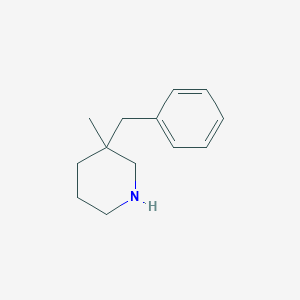
3-Benzyl-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-3-methylpiperidine, also known as BMPC or MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a piperidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
作用机制
The mechanism of action of 3-Benzyl-3-methylpiperidine involves its conversion to the toxic metabolite MPP+ within dopaminergic neurons. MPP+ then selectively destroys these neurons by inhibiting complex I of the electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of the herbicide paraquat, which has been linked to Parkinson's disease in humans.
生化和生理效应
3-Benzyl-3-methylpiperidine has been found to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, the induction of oxidative stress, and the activation of microglia. These effects make it a valuable tool in the study of various biological processes, including neurodegeneration, inflammation, and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 3-Benzyl-3-methylpiperidine in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool in the study of Parkinson's disease and other neurological disorders. However, there are also several limitations to its use, including its potential toxicity to non-dopaminergic neurons and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research involving 3-Benzyl-3-methylpiperidine, including the development of new synthesis methods to increase its yield and purity, the identification of new applications for its use in scientific research, and the development of new analogs with improved solubility and selectivity. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3-Benzyl-3-methylpiperidine, as well as its potential toxicity to non-dopaminergic neurons.
合成方法
The synthesis of 3-Benzyl-3-methylpiperidine involves the reaction of benzylmagnesium chloride with 3-methylpiperidine. This reaction results in the formation of 3-Benzyl-3-methylpiperidine as a white solid with a melting point of 102-104°C. The yield of this reaction is typically around 70-80%, making it a relatively efficient synthesis method.
科学研究应用
3-Benzyl-3-methylpiperidine has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra. 3-Benzyl-3-methylpiperidine has also been used in the study of other neurological disorders, such as Huntington's disease and Alzheimer's disease.
属性
CAS 编号 |
136422-42-9 |
|---|---|
产品名称 |
3-Benzyl-3-methylpiperidine |
分子式 |
C13H19N |
分子量 |
189.3 g/mol |
IUPAC 名称 |
3-benzyl-3-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-13(8-5-9-14-11-13)10-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
InChI 键 |
KTIYNAZWVXBGCB-UHFFFAOYSA-N |
SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
规范 SMILES |
CC1(CCCNC1)CC2=CC=CC=C2 |
同义词 |
3-BENZYL-3-METHYL-PIPERIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



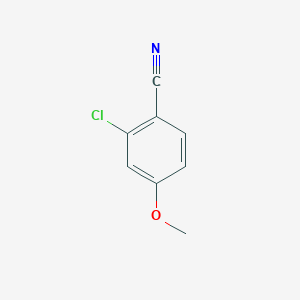
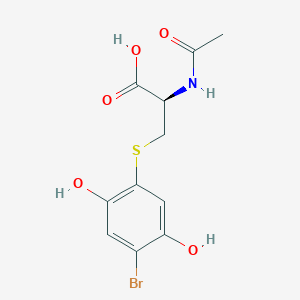
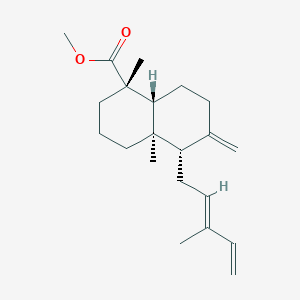
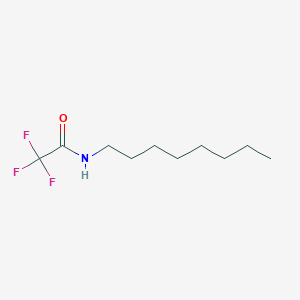
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
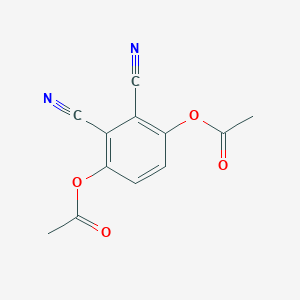
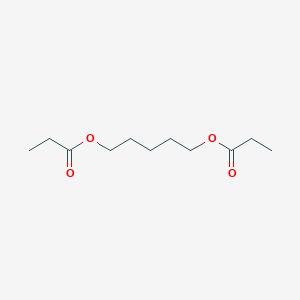

![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)


